4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a haloketone under basic conditions.
Coupling Reactions: The piperidine and thiazole rings are then coupled using a suitable linker, such as a methyl group.
Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction with the piperidine-thiazole intermediate.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential effects on biological systems.
Industrial Applications: The compound may be used in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide: shares similarities with other heterocyclic compounds containing thiophene, thiazole, and piperidine rings.
Thiazole Derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antibacterial and antifungal properties.
Piperidine Derivatives: Piperidine-containing compounds are widely studied for their pharmacological properties, including analgesic and anti-inflammatory effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological and chemical properties not found in other similar compounds.
Biological Activity
4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C16H21N3O2S2
Its structure features a thiophene ring, a thiazole moiety, and a piperidine group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazole and thiophene rings exhibit various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific biological activities of this compound are summarized below:
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- Mechanism : The presence of the thiazole ring enhances cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- IC50 Values : In vitro studies have shown IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines such as Jurkat and HT-29 cells .
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties:
- Activity Spectrum : They exhibit activity against a range of pathogens, including bacteria and fungi.
- Research Findings : Compounds similar to this compound have shown effectiveness in inhibiting bacterial growth in laboratory settings .
Anticonvulsant Properties
The anticonvulsant effects of thiazole-containing compounds have been documented:
- Efficacy : Some derivatives have demonstrated significant protection in animal models against seizures induced by pentylenetetrazol (PTZ) with effective doses showing promising results .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for enhancing anticancer and antimicrobial activity.
- Piperidine Group : Contributes to the compound's binding affinity to biological targets.
- Methyl Substituents : Electron-donating groups such as methyl at specific positions can enhance bioactivity .
Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives, including this compound, revealed significant cytotoxicity against A431 cells with an IC50 lower than that of doxorubicin. The study emphasized the importance of substituents on the phenyl ring for enhancing activity.
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of various thiazole derivatives. The results indicated that compounds with similar structures to this compound were effective against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
4-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-7-13(21-10-11)14(19)17-8-12-3-2-5-18(9-12)15-16-4-6-20-15/h4,6-7,10,12H,2-3,5,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXWZJZTXIQYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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